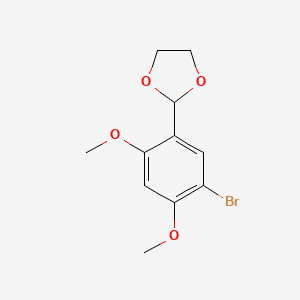

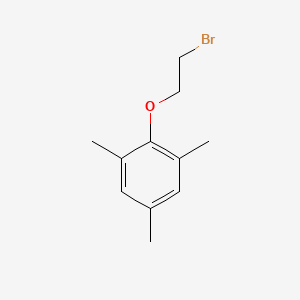

2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane

説明

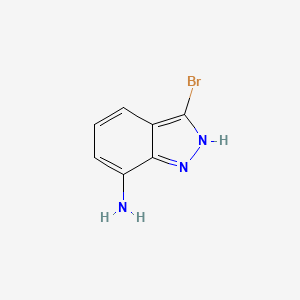

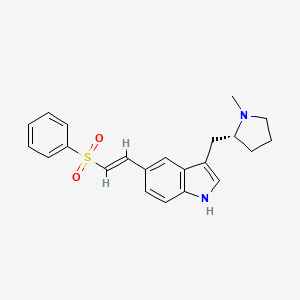

The compound “2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane” is likely an organic compound containing a dioxolane group (a three-carbon ring with two oxygen atoms) attached to a phenyl group (a ring of six carbon atoms, akin to benzene) that is substituted with bromine and methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with bromine and methoxy substituents, and a dioxolane ring attached to the phenyl ring . The presence of these functional groups would likely influence the compound’s reactivity and physical properties.Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The bromine atom might be susceptible to nucleophilic aromatic substitution reactions, and the dioxolane ring might undergo ring-opening reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine would likely make the compound relatively heavy and possibly volatile, while the methoxy groups might increase its solubility in organic solvents .科学的研究の応用

Synthesis of Heterocyclic Systems

A study by Bogolyubov et al. (2004) explored the use of a similar compound, "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one," as a “Masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems. This compound was involved in forming derivatives with potential biological activities through reactions with different amines, illustrating the versatility of dioxolane derivatives in synthesizing complex heterocycles (Bogolyubov, Chernysheva, & Semenov, 2004).

Metabolic Pathways Analysis

Carmo et al. (2005) conducted a study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to the one . The research identified various metabolites and provided insights into the possible toxic effects, highlighting the importance of understanding the metabolism of synthetic compounds for assessing their safety and potential therapeutic applications (Carmo et al., 2005).

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) investigated the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products and synthetically derived compounds. The study revealed that some synthesized bromophenols exhibit effective inhibitory activity against human cytosolic carbonic anhydrase II, suggesting their potential as lead compounds for developing new treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Microreactor Technology in Synthesis

Wu (2013) demonstrated the application of continuous flow microreactor technology in synthesizing key intermediates for natural product synthesis, showcasing the efficiency and safety improvements over conventional synthesis methods. This innovative approach emphasizes the role of advanced technology in optimizing chemical synthesis processes (Wu, 2013).

Safety And Hazards

将来の方向性

The potential applications and future directions for research on this compound would depend on its physical properties, chemical reactivity, and biological activity. Brominated organic compounds are often used in medicinal chemistry, so this compound might have potential as a pharmaceutical lead compound .

特性

IUPAC Name |

2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFSFMCMNCRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2OCCO2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583038 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

CAS RN |

552845-84-8 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)